![molecular formula C10H14ClN B3033171 2-Chloro-5-tert-butylaniline CAS No. 918445-56-4](/img/structure/B3033171.png)
2-Chloro-5-tert-butylaniline
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves multiple steps and can be derived from different starting materials. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its synthesis involved the use of chiral auxiliaries and resolution with O,O'-dibenzoyltartaric acid . Similarly, other tert-butyl compounds such as 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one were synthesized from 1-tert-butylhydrazine and other reactants . These methods could potentially be adapted for the synthesis of 2-Chloro-5-tert-butylaniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of tert-butyl compounds are often complex and can be determined using techniques such as X-ray diffraction. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be of the monoclinic space group with specific cell parameters . Similarly, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was confirmed by X-ray diffraction and compared with a DFT-optimized structure . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The tert-butyl group in the compounds discussed can undergo various chemical reactions. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method, indicating the reactivity of the tert-butyl group towards acylation . Additionally, the tert-butyl group can influence the reactivity of other functional groups in the molecule, as seen in the Michael additions and alkylation reactions described in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the crystal structure and density functional theory (DFT) studies provide information on the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and potential applications of the compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Chemical Properties and Reactions
- The dissociation constants of 2-chloro-3,5-di-tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, have been studied to understand the influence of ortho-halogen atoms on the basicity of anilines. This research is important for understanding the chemical behavior of these compounds in various reactions (Koning, 2010).
Applications in Sensing Technology
- 2-Chloro-5-tert-butylaniline derivatives have been used to develop a highly fluorescent scandium complex, which can be used for enantioselective sensing of chiral amino alcohols. This demonstrates its potential application in developing sensitive and selective chemical sensors (Liu, Pestano, & Wolf, 2008).
Catalytic Applications
- The tert-butylanilines, which include 2-Chloro-5-tert-butylaniline, are used in various applications such as pharmaceuticals, pesticides, plastics, additives, and dyes. Research on their production through alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids has provided insights into more efficient production methods for these important chemicals (Yadav & Doshi, 2003).
Drug Discovery and Pharmaceutical Research
- In drug discovery, 2-Chloro-5-tert-butylaniline has been utilized in the synthesis of pharmaceutical compounds. A novel synthesis of 2-amino-5-tert-butylpyridine, a fragment with improved drug-like properties over 4-tert-butylaniline, highlights its role in developing new pharmaceuticals (Thomson, Reilly, & Sandham, 2011).
Advanced Material Development
- Research on the electronic structure of metal complexes involving 2-Chloro-5-tert-butylaniline derivatives has provided valuable insights into the development of advanced materials with specific electronic and magnetic properties. This is crucial for applications in electronics, catalysis, and material science (Kapre et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-tert-butyl-2-chloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQOELTIIUNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679226 | |
Record name | 5-tert-Butyl-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-tert-butylaniline | |
CAS RN |
918445-56-4 | |
Record name | 5-tert-Butyl-2-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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